Chrysin Demonstrates Unique PAI-1 Inhibitory Activity Where Galangin, Baicalein, and Quercetin Fail
In TNFα-stimulated human umbilical vein endothelial cells (HUVECs), chrysin demonstrated significant inhibition of plasminogen activator inhibitor-1 (PAI-1) secretion with an IC50 of 15.6 μM, as measured by ELISA. In direct head-to-head testing under identical conditions, the structurally related flavones galangin (3,5,7-trihydroxyflavone), baicalein (5,6,7-trihydroxyflavone), 5-hydroxyflavone, 6-hydroxyflavone, 7-hydroxyflavone, and quercetin (3,3′,4′,5,7-pentahydroxyflavone) showed no significant PAI-1 inhibition. Notably, apigenin and luteolin could not be evaluated due to cytotoxicity in this assay system [1].
| Evidence Dimension | Inhibition of TNFα-induced PAI-1 secretion |
|---|---|
| Target Compound Data | IC50 = 15.6 μM |
| Comparator Or Baseline | Galangin, baicalein, 5-hydroxyflavone, 6-hydroxyflavone, 7-hydroxyflavone, quercetin: no significant inhibition |
| Quantified Difference | Chrysin active (IC50 = 15.6 μM) vs. comparators inactive (no significant inhibition detected) |
| Conditions | HUVECs stimulated with TNFα (10 ng/mL, 12 h); PAI-1 antigen measured by ELISA; n = 3 independent experiments |
Why This Matters
This assay uniquely discriminates chrysin from six structural analogs that are otherwise functionally inactive, establishing chrysin as the only active flavone in this thrombosis-relevant model and enabling target-specific mechanistic studies unavailable with alternative compounds.
- [1] Yamaguchi M, et al. Positions of Hydroxyl Groups in Chrysin are Critical for Inhibiting Plasminogen Activator Inhibitor-1 Release from Human Umbilical Vein Endothelial Cells. Teikyo University, 2024. View Source
